2-Hexanone, 6-(acetyloxy)-

Catalog No.
S3477946
CAS No.
4305-26-4
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
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2-Hexanone, 6-(acetyloxy)-

CAS Number

4305-26-4

Product Name

2-Hexanone, 6-(acetyloxy)-

IUPAC Name

5-oxohexyl acetate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-7(9)5-3-4-6-11-8(2)10/h3-6H2,1-2H3

InChI Key

MXAYALRYWBJGFI-UHFFFAOYSA-N

SMILES

CC(=O)CCCCOC(=O)C

Canonical SMILES

CC(=O)CCCCOC(=O)C

Description

The exact mass of the compound 2-Hexanone, 6-(acetyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hexanone, 6-(acetyloxy)- is an organic compound classified as a ketone due to the presence of a carbonyl group (C=O) in its structure. Its molecular formula is C8H16O3C_8H_{16}O_3, and it features a six-carbon chain with an acetyloxy group (-O-C(=O)-CH₃) attached at the sixth carbon. This compound is known for its distinctive odor and is often used in various industrial applications.

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols upon reduction.
  • Oxidation: Under certain conditions, it can be oxidized to form carboxylic acids.
  • Esterification: The acetyloxy group can participate in esterification reactions, forming esters with alcohols.

The compound's reactivity profile makes it useful in synthetic organic chemistry, particularly in the synthesis of more complex molecules.

Synthesis of 2-Hexanone, 6-(acetyloxy)- can be achieved through several methods:

  • Acylation of 2-Hexanone: This involves reacting 2-hexanone with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
  • Reductive Amination: Utilizing sodium triacetoxyborohydride as a reducing agent can facilitate the conversion of suitable precursors into this compound .
  • Direct Esterification: Reacting hexan-2-one with acetic acid in the presence of an acid catalyst can yield the desired product.

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

2-Hexanone, 6-(acetyloxy)- finds applications in various fields:

  • Solvent: It is used as a solvent in coatings, adhesives, and inks due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: In organic synthesis, it serves as an intermediate for producing pharmaceuticals and agrochemicals.
  • Flavoring Agent: Its pleasant odor makes it suitable for use in flavoring and fragrance formulations.

Several compounds share structural similarities with 2-Hexanone, 6-(acetyloxy)-. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
2-HexanoneKetoneSimple ketone structure without substituents
Acetylacetoneβ-DiketoneContains two carbonyl groups
3-Hexen-2-oneEnoneContains a double bond adjacent to carbonyl
4-Hydroxy-2-pentanoneHydroxy KetoneContains a hydroxyl group

Each of these compounds exhibits distinct properties and reactivity patterns due to variations in functional groups and molecular structure. The presence of the acetyloxy group in 2-Hexanone, 6-(acetyloxy)- distinguishes it from these similar compounds, potentially affecting its solubility and reactivity profiles.

XLogP3

0.5

Other CAS

4305-26-4

Wikipedia

6-(Acetyloxy)-2-hexanone

Dates

Modify: 2023-07-26

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